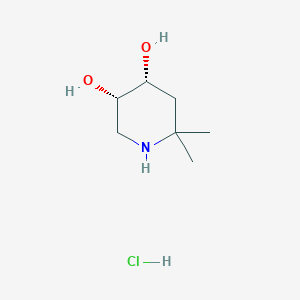
4-Ethynylpyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylpyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C9H5NO4. It is a derivative of pyridine, featuring an ethynyl group at the 4-position and carboxylic acid groups at the 2 and 6 positions.
Mechanism of Action
Target of Action
It is known that pyridine-2,6-dicarboxylic acid derivatives are of interest as important building blocks for the design of oligopyridine ligands , lanthanide complexes , and chelating agents for rare earth cations . Some pyridine-2,6-dicarboxylic acids exhibit biological activity, for example, as New Delhi metallo-β-lactamase-1 inhibitors .
Biochemical Pathways
Given its potential role as a building block for oligopyridine ligands , lanthanide complexes , and chelating agents for rare earth cations , it can be inferred that the compound may influence a variety of biochemical pathways depending on its specific targets.
Result of Action
The molecular and cellular effects of 4-Ethynylpyridine-2,6-dicarboxylic acid’s action would depend on its specific targets and the biological context. Given its potential role in the design of oligopyridine ligands , lanthanide complexes , and chelating agents for rare earth cations , the compound could potentially influence a variety of molecular and cellular processes.
Preparation Methods
The synthesis of 4-ethynylpyridine-2,6-dicarboxylic acid can be achieved through several routes. One common method involves the Kröhnke heterocyclization, which starts with substituted benzaldehydes and proceeds through the formation of intermediate chalcones. The final step involves the oxidation of the methyl group using potassium permanganate in an aqueous medium . Industrial production methods may vary, but they typically involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-Ethynylpyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, particularly at the ethynyl group, to form various derivatives.
Coupling Reactions: Cross-coupling reactions with halopyridines or pyridinylboronic acids can introduce different substituents at the 4-position.
Common reagents used in these reactions include potassium permanganate for oxidation and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethynylpyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and ligands for coordination chemistry.
Biology: The compound’s derivatives have potential biological activity, including as inhibitors of certain enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar compounds to 4-ethynylpyridine-2,6-dicarboxylic acid include:
Pyridine-2,6-dicarboxylic acid: Lacks the ethynyl group and has different reactivity and applications.
4-Arylpyridine-2,6-dicarboxylic acids: These compounds have aryl groups instead of the ethynyl group, leading to different chemical properties and uses.
Properties
IUPAC Name |
4-ethynylpyridine-2,6-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c1-2-5-3-6(8(11)12)10-7(4-5)9(13)14/h1,3-4H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUICWVDBXCDYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120517-48-8 |
Source


|
| Record name | 4-ethynylpyridine-2,6-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2535598.png)
![7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2535599.png)
![Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2535601.png)




![N-(2-METHYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE](/img/structure/B2535608.png)
![N-(4-fluorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2535610.png)
![2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2535611.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2535612.png)


![5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2535616.png)
